N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with an adamantane moiety and a benzamide group modified with a morpholine sulfonyl group. Adamantane derivatives are renowned for their biological activities, including antiviral and antimicrobial properties, while the 1,3,4-thiadiazole scaffold is associated with anti-trypanosomal and anticancer effects . The morpholine sulfonyl group enhances solubility and modulates pharmacokinetic properties, making this compound a candidate for drug development. Crystallographic studies confirm the planar geometry of the thiadiazole ring and intermolecular hydrogen bonding, which stabilize its supramolecular structure .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S2/c1-27(21(29)19-2-4-20(5-3-19)34(30,31)28-6-8-32-9-7-28)23-26-25-22(33-23)24-13-16-10-17(14-24)12-18(11-16)15-24/h2-5,16-18H,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQUYDNALLBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 1,3,4-thiadiazole ring, the introduction of the adamantane moiety, and the coupling with the benzamide derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial potential of compounds containing thiadiazole and adamantane moieties. For instance, derivatives of thiadiazole have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, compounds similar to N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide exhibited superior potency compared to standard antibiotics like ampicillin and streptomycin against resistant strains such as MRSA and Pseudomonas aeruginosa .
Antiviral Activity
Compounds featuring adamantane structures have been historically recognized for their antiviral properties. Research indicates that derivatives can inhibit viruses such as influenza and HIV . The unique structural features of this compound may enhance its efficacy against viral pathogens.
Anticancer Potential
The compound is being investigated for its anticancer properties due to its ability to inhibit specific molecular targets involved in tumor progression. Preliminary studies suggest that similar thiadiazole derivatives possess cytotoxic effects against various cancer cell lines . Further research is necessary to elucidate the precise mechanisms of action and potential therapeutic applications in oncology.
Case Study 1: Antimicrobial Activity Evaluation
In a study assessing the antimicrobial efficacy of 2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-one derivatives (related compounds), it was found that several exhibited remarkable antibacterial activity against both standard and resistant bacterial strains. The most potent compound demonstrated effectiveness against Staphylococcus typhimurium and Bacillus cereus .
Case Study 2: Antiviral Screening
Another investigation into adamantane-based compounds revealed their potential as antiviral agents. For example, derivatives were shown to inhibit viral replication in vitro, suggesting that modifications in the thiadiazole structure could lead to enhanced antiviral activity against emerging viral threats .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Adamantane-Thiadiazole Derivatives
The compound is compared to analogs with modifications in the sulfonamide, benzamide, or adamantane substituents (Table 1):
Key Observations :
- Morpholine vs.
- N-methyl vs. N-benzyl : The N-methyl group reduces steric hindrance compared to bulkier N-benzyl derivatives, possibly enhancing bioavailability .
- Adamantane Position : Adamantane at the 5-position of thiadiazole is conserved across analogs, suggesting its critical role in hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
- Polar Surface Area (PSA): The morpholine sulfonyl group increases PSA (94.925 Ų in related compounds), enhancing solubility compared to non-sulfonylated analogs like furan-2-carboxamide derivatives .
- Hydrogen Bonding: The target compound’s single H-bond donor (vs. 2–3 in derivatives) may reduce off-target interactions .
Pharmacological Potential
- Antimicrobial Activity: Adamantane-thiadiazole hybrids exhibit activity against Trypanosoma cruzi and bacteria, attributed to hydrophobic adamantane and electron-deficient thiadiazole .
- Antiviral Potential: Adamantane derivatives inhibit influenza and HIV proteases, suggesting the target compound may share this mechanism .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C21H25N3O2S
- Molecular Weight : 383.51 g/mol
- Melting Point : Approximately 245-256°C
- Solubility : Highly soluble in organic solvents (DMSO, DMF) but limited in water.
The biological activity of this compound is primarily attributed to its structural components:
- Adamantane Moiety : Provides a rigid structure that enhances binding affinity to target proteins.
- Thiadiazole Ring : Acts as a pharmacophore, participating in hydrogen bonding and other non-covalent interactions that stabilize the compound's binding to its targets .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa.
A structure–activity relationship (SAR) analysis indicated that modifications on the thiadiazole ring can enhance or reduce antimicrobial efficacy .
Antiviral and Antitubercular Effects
Studies have highlighted the potential of thiadiazole derivatives in combating viral infections and tuberculosis. The compound's interaction with specific enzymes involved in these diseases suggests it could serve as a lead for further development in antiviral therapies .
Neuroprotective Properties
The compound was initially developed for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease. It acts as an antagonist at the nicotinic alpha-7 receptor, which plays a critical role in cognitive functions like learning and memory.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Antimicrobial Screening :
- A study revealed that derivatives of 1,3,4-thiadiazoles exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
- In vitro tests showed that certain derivatives had MIC values as low as 32.6 μg/mL against fungal strains like Candida albicans, outperforming established antifungal agents .
- Neuropharmacological Studies :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-(morpholine-4-sulfonyl)benzamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example, polar aprotic solvents (e.g., dimethylformamide or dichloromethane) are preferred for dissolving adamantane-thiadiazole intermediates . Cyclization steps often demand sulfuric acid at room temperature for 24 hours to achieve yields >80% . Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity (>95%) .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the planar thiadiazole ring and coplanar methylamine substituent (torsion angle ~175.9°) . Complementary techniques include NMR for functional group analysis (e.g., adamantane C-H signals at δ 1.6–2.1 ppm) and mass spectrometry for molecular weight validation .
Q. What analytical methods are critical for assessing thermal stability?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential. For adamantane-containing derivatives, decomposition typically occurs above 200°C due to adamantane’s rigid cage structure .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer : Perform dose-response assays (e.g., IC50 determination) under standardized conditions (pH 7.4, 37°C) to isolate target-specific effects. For instance, molecular docking studies can clarify interactions with enzymes like trypanothione reductase (common in antiprotozoal activity) versus off-target kinase binding . Comparative studies with analogs lacking the morpholine sulfonyl group may isolate structural contributors to conflicting results .
Q. What strategies enhance the compound’s solubility without compromising bioactivity?
- Methodological Answer : Modify the morpholine sulfonyl group via salt formation (e.g., sodium or hydrochloride salts) or co-solvent systems (e.g., PEG-400/water). The sulfonyl group’s polarity improves aqueous solubility, but adamantane’s hydrophobicity requires balancing—e.g., replacing N-methyl with hydrophilic substituents (e.g., hydroxyl) while retaining thiadiazole core integrity .
Q. How can noncovalent interactions (e.g., hydrogen bonding, π-stacking) be quantified to predict crystallinity?
- Methodological Answer : Use quantum theory of atoms in molecules (QTAIM) analysis on crystallographic data to map electron density at bond critical points. For example, N–H⋯N hydrogen bonds (2.8–3.0 Å) dominate packing in adamantane-thiadiazole hybrids, while π-stacking (3.4–3.6 Å) contributes to layered crystal structures .
Q. What experimental designs address low reproducibility in biological assays?
- Methodological Answer : Implement strict protocols for compound handling (e.g., anhydrous storage, inert atmosphere). Validate purity via HPLC-UV/ELSD before assays. For cytotoxicity studies, use multiple cell lines (e.g., HEK293, HeLa) and include positive controls (e.g., doxorubicin) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
